molecular formula C22H32O3 B11831154 (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one

(2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one

Katalognummer: B11831154
Molekulargewicht: 344.5 g/mol
InChI-Schlüssel: DELZQKHBKFSULH-DXJLAIHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one is an organic compound that belongs to the class of dioxanones These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may contribute to its activity as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for specific applications in manufacturing and materials science.

Wirkmechanismus

The mechanism of action of (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The detailed mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-((E)-styryl)-1,3-dioxan-4-one include other dioxanones with different substituents. Examples include:

  • (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-phenyl-1,3-dioxan-4-one
  • (2S,5S,6S)-2-(tert-butyl)-5-hexyl-6-(2-methylstyryl)-1,3-dioxan-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry

Eigenschaften

Molekularformel

C22H32O3

Molekulargewicht

344.5 g/mol

IUPAC-Name

(2S,5S,6S)-2-tert-butyl-5-hexyl-6-[(E)-2-phenylethenyl]-1,3-dioxan-4-one

InChI

InChI=1S/C22H32O3/c1-5-6-7-11-14-18-19(16-15-17-12-9-8-10-13-17)24-21(22(2,3)4)25-20(18)23/h8-10,12-13,15-16,18-19,21H,5-7,11,14H2,1-4H3/b16-15+/t18-,19-,21-/m0/s1

InChI-Schlüssel

DELZQKHBKFSULH-DXJLAIHTSA-N

Isomerische SMILES

CCCCCC[C@H]1[C@@H](O[C@@H](OC1=O)C(C)(C)C)/C=C/C2=CC=CC=C2

Kanonische SMILES

CCCCCCC1C(OC(OC1=O)C(C)(C)C)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.